2,3-Dichlorohexane

Descripción general

Descripción

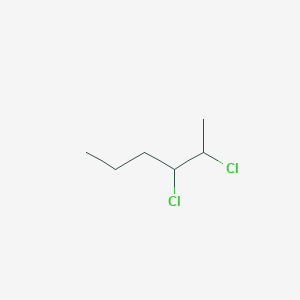

2,3-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a type of dihaloalkane, specifically a dichloroalkane, where two chlorine atoms are attached to the second and third carbon atoms of a hexane chain. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Dichlorohexane can be synthesized through the halogenation of hexane. The process involves the addition of chlorine (Cl2) to hexane in the presence of ultraviolet light or a radical initiator, which facilitates the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the controlled chlorination of hexane. This process is carried out in large reactors where hexane is exposed to chlorine gas under specific conditions of temperature and pressure to ensure selective chlorination at the 2 and 3 positions .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichlorohexane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: It can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases like sodium amide (NaNH2) in liquid ammonia are used to facilitate the elimination of hydrogen chloride (HCl) and form alkenes.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, using NaOH can produce alcohols.

Elimination Reactions: Typically results in the formation of alkenes such as hexene.

Aplicaciones Científicas De Investigación

Properties of 2,3-Dichlorohexane

- Basic Information : this compound has the CAS number 54305-87-2 .

- Structure : Its molecular formula is C6H12Cl2 .

- Synonyms : It is also referred to as this compound .

Potential Applications Based on Chemical Reactions

Given that this compound is a dichloroalkane, it can undergo several types of chemical reactions, which suggests its potential applications in various fields:

- Organic Synthesis : this compound can serve as an intermediate in synthesizing more complex organic molecules.

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). Common reagents for such reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3). The major products would be alcohols, ethers, or amines, depending on the nucleophile used.

- Elimination Reactions : Under basic conditions, this compound can undergo elimination reactions to form alkenes. Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically employed.

- Material Science : It might be used in preparing polymers and other materials with specific properties.

- Pharmaceutical Research: It could serve as a building block in synthesizing potential drug candidates.

Safety Information and First Aid Measures

General safety advice includes consulting a physician and showing the safety data sheet to the doctor . Specific measures include :

- Inhalation : Move the person to fresh air; if not breathing, provide artificial respiration and consult a physician .

- Skin Contact : Wash off with soap and plenty of water and consult a physician .

- Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

- Ingestion : Rinse mouth with water and consult a physician; never give anything by mouth to an unconscious person .

Additional Notes

Mecanismo De Acción

The mechanism of action of 2,3-dichlorohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In substitution reactions, the chlorine atoms are replaced by nucleophiles, while in elimination reactions, the chlorine atoms are removed along with hydrogen atoms to form double bonds .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dichlorobutane: Similar structure but with a shorter carbon chain.

2,3-Dichloropentane: Similar structure but with a different carbon chain length.

2,3-Dichlorocyclohexane: A cyclic compound with similar chlorine substitution.

Uniqueness

2,3-Dichlorohexane is unique due to its specific positioning of chlorine atoms on a hexane chain, which influences its reactivity and the types of reactions it can undergo. Its longer carbon chain compared to similar compounds like 2,3-dichlorobutane and 2,3-dichloropentane also affects its physical and chemical properties .

Actividad Biológica

2,3-Dichlorohexane is an organic compound characterized by the presence of two chlorine atoms on the second and third carbon atoms of a hexane chain. This compound has garnered attention due to its diverse biological activities, potential toxicity, and applications in various chemical syntheses.

- Molecular Formula : C6H12Cl2

- Molecular Weight : 155.06 g/mol

- Boiling Point : 192°C

- Density : 1.16 g/cm³

The unique chlorination pattern of this compound enhances its reactivity, making it a versatile solvent and an important intermediate in the synthesis of various chemicals, including 1,6-hexanediol and aliphatic isocyanates .

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cell lines. For instance, it has been observed to inhibit cell proliferation significantly at certain concentrations.

- Toxicity and Irritation : The compound can irritate skin and respiratory systems upon exposure, necessitating safety protocols during handling.

- Enzymatic Interactions : There is evidence suggesting that this compound interacts with specific enzymes. A haloalkane dehalogenase enzyme from marine Rhodobacteraceae has shown high activity towards substrates similar to dichlorohexane, indicating potential pathways for biodegradation or biotransformation .

Cytotoxic Effects

A study evaluating the cytotoxic effects of halogenated compounds found that this compound significantly inhibited the growth of AGS gastric cancer cells. The IC50 values indicated effective cytotoxicity at concentrations ranging from 5 to 10 μM. The mechanism appears to involve the induction of necrosis rather than apoptosis in these cells .

Enzymatic Activity

Research into haloalkane dehalogenases revealed that enzymes capable of degrading halogenated compounds like this compound are present in certain bacteria. These enzymes exhibit a preference for longer-chain substrates and have been characterized structurally to understand their catalytic mechanisms better .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H12Cl2 | Two chlorines on adjacent carbons; versatile solvent |

| 1,2-Dichloroethane | C2H4Cl2 | Smaller size; primarily used as a solvent |

| 1,3-Dichloropropane | C3H6Cl2 | Different positioning affects reactivity |

| 1,4-Dichlorobutane | C4H8Cl2 | Used mainly as a precursor for other chemicals |

The structural characteristics of this compound contribute to its unique reactivity compared to other dichlorinated compounds.

Propiedades

IUPAC Name |

2,3-dichlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILOKMKZRPIYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334656 | |

| Record name | 2,3-dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54305-87-2 | |

| Record name | 2,3-dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.